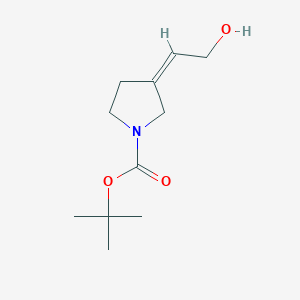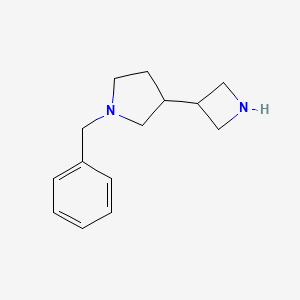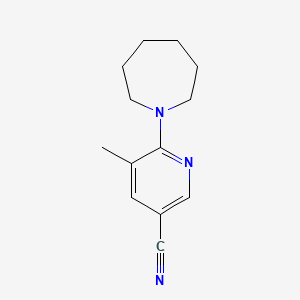
N-1-Indanylacetoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-Indanylacetoacetamide is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol It is known for its unique structure, which includes an indanyl group attached to an acetoacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Indanylacetoacetamide typically involves the reaction of indanone with acetoacetamide under specific conditions. One common method includes the condensation of indanone with acetoacetamide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
N-1-Indanylacetoacetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used .
科学的研究の応用
N-1-Indanylacetoacetamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-1-Indanylacetoacetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
N-1-Indanylacetamide: Similar in structure but lacks the acetoacetate moiety.
N-1-Indanylpropionamide: Similar in structure but has a propionamide group instead of acetoacetamide.
N-1-Indanylbutyramide: Similar in structure but has a butyramide group instead of acetoacetamide.
Uniqueness
N-1-Indanylacetoacetamide is unique due to its specific combination of the indanyl and acetoacetamide groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
N-(2,3-dihydro-1H-inden-1-yl)-3-oxobutanamide |
InChI |
InChI=1S/C13H15NO2/c1-9(15)8-13(16)14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12H,6-8H2,1H3,(H,14,16) |
InChIキー |
XEZMBOWHDAPPOA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NC1CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



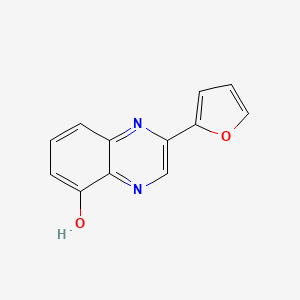
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)
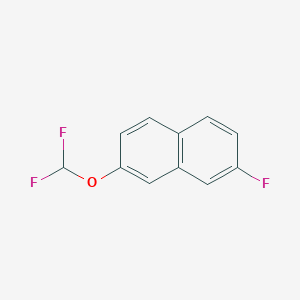


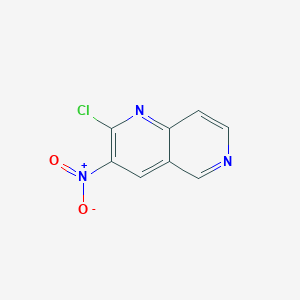
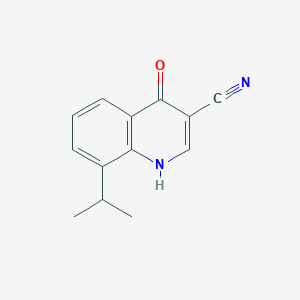
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
